2-异氰酸丁酯

描述

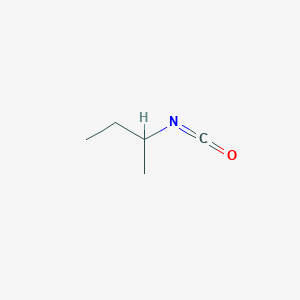

2-Isocyanatobutane, also known as 1,4-diisocyanato-4-methylpentane (DIMP), is a chemical compound that is used as a building block in the synthesis of various polymeric materials. The compound is characterized by the presence of two isocyanate groups attached to a butane backbone, which makes it a versatile intermediate for the production of polyurethanes and other polymers .

Synthesis Analysis

The synthesis of 2-Isocyanatobutane has been achieved through a multi-step process starting from isobutyronitrile. The overall yield of the process was reported to be 53%, which indicates a moderately efficient synthesis route. The key transformation in the synthesis involves a double Curtius rearrangement, a reaction that introduces the isocyanate functional groups into the molecule. This method provides a viable alternative route to the diisocyanate building block, which is crucial for the production of polyurethane materials .

Molecular Structure Analysis

The molecular structure of isobutane, which is closely related to 2-Isocyanatobutane, has been extensively studied. Isobutane belongs to the point group C3v and has been analyzed using microwave spectroscopy. The structural parameters include bond lengths and angles, such as r(CC)=1.525 Å, ∠CCC=111.15°, r(CH)=1.108 Å (tertiary), and r(CH)=1.09–1.10 Å (methyl). These parameters are essential for understanding the physical properties and reactivity of the molecule. Additionally, the dipole moment of isobutane has been measured, providing insight into the polar nature of the molecule, which can influence its chemical behavior .

Chemical Reactions Analysis

2-Isocyanatobutane is known to react with alcohols in a regioselective manner. This property is particularly important for its application in the synthesis of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The regioselectivity of the reaction with alcohols ensures that the resulting polymers have consistent and predictable properties, which is crucial for their performance in various applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Isocyanatobutane are not detailed in the provided papers, the general properties of isocyanates and isobutane can be inferred. Isocyanates are highly reactive compounds that can undergo polymerization and other addition reactions. The physical properties such as boiling point, melting point, and solubility are influenced by the molecular structure, particularly the presence of the isocyanate groups. The dipole moment of isobutane suggests that 2-Isocyanatobutane may also exhibit polar characteristics, which can affect its solubility and reactivity with other polar substances .

科学研究应用

催化和机理见解一个研究领域集中于涉及异氰酸酯物质的催化机理,例如沸石催化剂上通过碳氢化合物还原氮氧化物。研究揭示了这些反应过程中异氰酸酯中间体的形成,突出了异氰酸酯在环境催化和污染控制技术中的作用 (英格尔斯坦等,2006)。

生物燃料和可再生化学品生产另一个重要的应用领域是生物燃料和可再生化学品的生产。研究表明,发酵异丁醇(2-甲基丙醇-1的异构体,与 2-异氰酸丁酯密切相关)在催化脱水过程中生产可再生燃料和化学品的潜力。这一过程强调了异丁烷衍生物在创造可持续能源解决方案中的作用 (泰勒等,2010)。

用于化学品生产的微生物工程此外,对微生物菌株进行工程改造以生产异丁醇展示了异氰酸酯相关研究在生物技术和代谢工程中的应用。例如,已经开发出工程化的大肠杆菌菌株,可以在厌氧条件下生产异丁醇,为基于生物的生产工艺提供了途径,对可再生能源和材料具有影响 (巴斯蒂安等,2011)。

化学合成和有机化学在有机化学中,异氰酸酯在合成各种化合物(包括聚合物和药物)中的用途已被充分证明。这些反应的多功能性,包括通过重排反应合成 α,α-二取代 α-氨基酸,突出了异氰酸酯化学在推进合成方法中的基本作用 (斯切斯尼亚克等,2016)。

环境化学异氰酸酯,包括源自异丁烷的异氰酸酯,在环境化学中也引起关注,特别是在大气气溶胶和空气质量的研究中。研究表明,在存在 NOx 的情况下异戊二烯光氧化形成的二次有机气溶胶对理解空气污染和设计减轻其对气候和健康影响的策略具有影响 (斯米吉尔斯基等,2010)。

安全和危害

Isocyanates, including 2-Isocyanatobutane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

未来方向

While specific future directions for 2-Isocyanatobutane were not found, the field of chemistry continues to evolve with new technologies and methodologies. For example, the IEEE Future Directions Committee has identified several technologies as primary focus areas, including Digital Privacy, 5G/6G Innovation Testbed, Low-Earth-Orbit (LEO) Satellites & Systems (SatS), and Metaverse .

属性

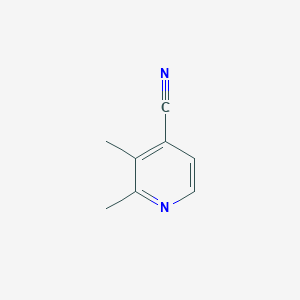

IUPAC Name |

2-isocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUSMHZSZWMNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338733 | |

| Record name | 2-Isocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatobutane | |

CAS RN |

15585-98-5 | |

| Record name | 2-Isocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)

![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)